1-Naphthylhydrazine hydrochloride 1-Naphthylhydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243-56-3
VCID: VC21170056
InChI: InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
SMILES: C1=CC=C2C(=C1)C=CC=C2NN.Cl
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

1-Naphthylhydrazine hydrochloride

CAS No.: 2243-56-3

Cat. No.: VC21170056

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthylhydrazine hydrochloride - 2243-56-3

Specification

CAS No. 2243-56-3
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name naphthalen-1-ylhydrazine;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
Standard InChI Key FYSSYOCJFZSKNW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NN.Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N[NH3+].[Cl-]

Introduction

Chemical Identity and Structure

1-Naphthylhydrazine hydrochloride is an organic compound characterized by a naphthalene ring with a hydrazine group attached at the 1-position, presenting as a hydrochloride salt. The compound has a well-established chemical identity with specific identifiers:

PropertyValue
Chemical Name1-Naphthylhydrazine hydrochloride
CAS Registry Number2243-56-3
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Common Synonyms1-NapthylhydrazineHCl, Alpha-NapthylHydrazineHcl, 1-naphthylhydrazinium(1+) chloride

The structure consists of a naphthalene core with a hydrazine group (-NH-NH2) attached to the 1-position, forming a salt with hydrochloric acid. This configuration contributes to its chemical reactivity, particularly in coordination chemistry and organic synthesis .

Physical and Chemical Properties

1-Naphthylhydrazine hydrochloride exists as a solid at room temperature, with characteristic physical properties that influence its handling, storage, and applications:

PropertyDescription
Physical StatePowder to crystal
ColorWhite to Light gray to Light orange
Melting Point119 °C
SolubilitySoluble in polar solvents including water
StabilityRequires storage under inert gas
Storage ConditionsUnder nitrogen or argon at 2-8°C

The compound demonstrates chemical properties typical of aromatic hydrazines, including nucleophilicity and reducing capabilities. Its reactivity is influenced by both the hydrazine functional group and the naphthalene ring system. The hydrazine component can participate in condensation reactions with carbonyls, while the aromatic system can engage in various substitution reactions .

Synthesis Methods

Classical Synthesis Approach

The synthesis of 1-Naphthylhydrazine hydrochloride typically follows a diazotization-reduction pathway. While the available literature specifically details the synthesis of the 2-isomer, the approach for the 1-isomer would follow similar principles:

  • Diazotization of the corresponding naphthylamine with sodium nitrite in acidic conditions

  • Reduction of the resulting diazonium salt using a suitable reducing agent such as tin(II) chloride

A representative synthesis procedure based on the 2-isomer methodology would include:

  • Reaction of 1-naphthylamine with hydrochloric acid and sodium nitrite at 0°C

  • Treatment of the resulting solution with tin(II) chloride

  • Isolation and purification of the product by filtration and washing

This approach typically yields approximately 60-65% of the desired product, which can be characterized by appropriate analytical techniques including NMR spectroscopy and mass spectrometry .

Purification and Characterization

After synthesis, the compound requires appropriate purification steps:

  • Sequential washing with cold water

  • Washing with diethyl ether at low temperature

  • Additional washing with ether/hexane mixtures

  • Final washing with pure hexane

  • Drying under appropriate conditions

The purified product can be characterized using TLC, showing an Rf value of approximately 0.7 in 40% ethyl acetate/hexane system. Spectroscopic confirmation can be achieved through 1H NMR spectroscopy, showing characteristic aromatic signals between δ 7.19-7.81 ppm .

Analytical Characterization

Spectroscopic Analysis

The structure and purity of 1-Naphthylhydrazine hydrochloride can be confirmed through multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR shows characteristic aromatic signals for the naphthalene ring system

    • 13C NMR provides confirmation of the carbon framework

    • The hydrazine protons show distinctive chemical shifts dependent on hydrogen bonding

  • Infrared (IR) Spectroscopy:

    • Shows characteristic N-H stretching bands

    • Displays hydrogen bonding patterns that can indicate crystal structure arrangements

    • The spectrum reveals signature patterns for the naphthalene ring system

X-ray Crystallography

X-ray crystallographic analysis of 1-Naphthylhydrazine hydrochloride and its complexes provides valuable information about:

  • Molecular geometry and bond parameters

  • Hydrogen bonding networks in the crystal structure

  • Coordination modes when complexed with metal centers

Research has shown that hydrogen bonding plays a significant role in stabilizing the bridging mode of 1-naphthylhydrazine in certain metal complexes, particularly with ruthenium .

Chemical Reactivity and Coordination Chemistry

Coordination Behavior

1-Naphthylhydrazine hydrochloride demonstrates flexible coordination behavior, particularly in metal complexes:

  • It can function as a monodentate ligand through the terminal nitrogen atom

  • The compound can serve as a bridging ligand between multiple metal centers

  • Coordination modes depend significantly on reaction conditions, including:

    • Equivalents of reactants used

    • Solvent system

    • Reaction temperature and time

The presence of the naphthalene ring system provides additional π-interaction possibilities in coordination complexes .

Hydrogen Bonding and Crystal Structure

Hydrogen bonding networks are significant in the crystal structure of 1-Naphthylhydrazine hydrochloride and its complexes:

  • The hydrazine group participates in hydrogen bonding through N-H···Cl interactions

  • These hydrogen bonds stabilize particular coordination modes in metal complexes

  • The hydrogen bonding network influences physical properties including melting point and solubility

Infrared spectroscopic evidence strongly suggests the presence of these hydrogen bonding networks in the crystal structure, which can be verified through X-ray crystallography .

Biological Activity and Applications

Antioxidant Properties

Research indicates that 1-Naphthylhydrazine hydrochloride and related compounds demonstrate significant radical scavenging activity:

  • Active against DPPH- (2,2-diphenyl-1-picrylhydrazyl) radicals

  • Effective against hydroxyl (HO- ) radicals

  • Potential applications in antioxidant research and development

Anticancer Activity

The compound has shown promising activity against certain cancer cell lines:

  • Activity against prostate cancer (PC-3) cells

  • Effectiveness against colon cancer (HT-29) cells

  • Potential mechanism possibly related to its radical scavenging properties

These findings suggest potential applications in medicinal chemistry and anticancer drug development research .

Synthetic Applications

As a functionalized hydrazine derivative, the compound serves as:

  • An intermediate in heterocyclic synthesis

  • A building block for pharmaceutical scaffolds

  • A reagent for derivatization of carbonyl compounds

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